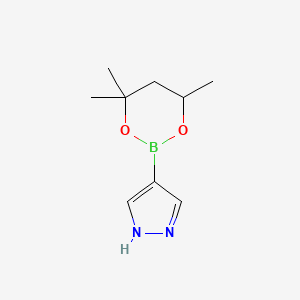
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole (TMBD) is a member of the benzoxadiazole family of compounds and is a promising candidate for use in scientific research. TMBD has already been used in a variety of experimental contexts, and it is likely to become even more popular in the future. In
Mecanismo De Acción
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole acts as an electron acceptor, meaning that it is capable of accepting electrons from other molecules. This property makes it useful in a variety of applications, such as organic photovoltaic devices, where it can be used to convert light energy into electrical energy. Furthermore, 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole can act as a catalyst for the synthesis of polymers, due to its ability to accept electrons and facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has been shown to have a number of biochemical and physiological effects. In studies on cell cultures, 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has been found to inhibit the growth of a variety of cancer cell lines, including breast, colon, and prostate cancer cell lines. Furthermore, 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has been found to have anti-inflammatory and antioxidant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Furthermore, it is non-toxic and has been found to have a number of beneficial biochemical and physiological effects. However, there are also some limitations to using 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole in laboratory experiments. For example, it is not soluble in water and is sensitive to light, meaning that it must be stored and handled carefully.
Direcciones Futuras
Given the promising properties of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole, there are many potential future directions for research. One potential direction is to further explore its potential as an electron acceptor in organic photovoltaic devices. Additionally, further research could be conducted to explore the potential of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole as a catalyst for the synthesis of polymers and nanostructures. Furthermore, further research could be conducted to explore the potential of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole as an anti-cancer and anti-inflammatory agent. Finally, further research could be conducted to explore the potential of 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole as a fluorescent dye for imaging and sensing applications.
Métodos De Síntesis
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole can be synthesized using a variety of methods, but the most common is the synthesis from 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl chloride and 2,1,3-benzoxadiazole. This method involves the reaction of the two compounds in the presence of a base, such as sodium hydroxide, and aprotic solvent, such as dimethylformamide. The reaction is typically carried out at room temperature and requires no special equipment.
Aplicaciones Científicas De Investigación
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole is a promising compound for use in scientific research due to its unique properties. It has been used in a variety of contexts, including as an electron acceptor in organic photovoltaic devices, as a fluorescent dye for imaging and sensing, and as a catalyst for the synthesis of polymers. Furthermore, 5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole has been used as a ligand for the production of nanostructures, such as nanorods and nanowires.
Propiedades
IUPAC Name |
5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c1-8-7-12(2,3)17-13(16-8)9-4-5-10-11(6-9)15-18-14-10/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUNIPKLLIZCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC3=NON=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-YL)-2,1,3-benzoxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321130.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321134.png)
![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321139.png)









![5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B6321217.png)
